"synthesis and characterization of Guanidine, N,N'-bis(1-methylethyl)-"
"synthesis and characterization of Guanidine, N,N'-bis(1-methylethyl)-"
An In-Depth Technical Guide to the Synthesis and Characterization of Guanidine, N,N'-bis(1-methylethyl)-
Introduction: The Significance of the Guanidinium Moiety
The guanidine functional group, a nitrogenous analog of carbonic acid, is a cornerstone in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its remarkable basicity (pKa of the conjugate acid is ~13.5), which arises from the resonance stabilization of the protonated guanidinium cation, allows it to remain fully protonated under physiological conditions.[1][2] This property enables it to participate in strong hydrogen bonding and electrostatic interactions, making it a crucial pharmacophore in numerous biologically active molecules.[3]
This guide provides a comprehensive technical overview of Guanidine, N,N'-bis(1-methylethyl)- (CAS No. 198192-05-9), commonly known as N,N'-diisopropylguanidine. This symmetrically substituted guanidine is a valuable non-nucleophilic strong base and a versatile ligand in coordination chemistry. We will explore robust synthetic methodologies, explaining the causality behind procedural choices, and detail a multi-technique approach for its unambiguous characterization, providing field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Strategic Synthesis of N,N'-bis(1-methylethyl)guanidine
The synthesis of multisubstituted guanidines is a well-established field, yet the choice of strategy depends heavily on the availability of starting materials and the desired scale and purity.[4] The primary challenge in guanidine synthesis often lies not in the bond formation itself, but in the subsequent workup and purification, owing to the product's high basicity and polarity.[2] We will detail two common and reliable pathways.
Method 1: Guanylation of Diisopropylamine via a Thiourea Intermediate
This classic, linear approach involves the conversion of a readily available secondary amine into a thiourea, which is then activated and converted to the target guanidine. This method offers excellent control and is broadly applicable.[2][5]
Rationale & Expertise: The conversion of a thiourea to a guanidine is a cornerstone of guanidine synthesis. The thiourea acts as a stable, easy-to-handle precursor. Activation of the thiocarbonyl group, typically with a carbophilic species like a mercury(II) salt or Mukaiyama's reagent, transforms it into a highly reactive S-alkylisothiouronium salt.[2][6] This intermediate is an excellent guanylating agent, readily undergoing nucleophilic attack by an amine (in this case, ammonia or an ammonia equivalent) to displace the methylthio leaving group and form the thermodynamically stable guanidine core.
Experimental Protocol:
Step 1: Synthesis of N,N'-Diisopropylthiourea
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To a stirred solution of diisopropylamine (2.0 equivalents) in tetrahydrofuran (THF), add 1,1'-thiocarbonyldiimidazole (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to yield N,N'-diisopropylthiourea.
Step 2: Synthesis of N,N'-bis(1-methylethyl)guanidine
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Dissolve N,N'-diisopropylthiourea (1.0 equivalent) in anhydrous methanol.
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Add methyl iodide (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours to form the S-methylisothiouronium salt intermediate.
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Cool the solution to 0 °C and bubble ammonia gas through the solution (or add a solution of ammonia in methanol) for 2 hours.
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Seal the reaction vessel and stir at room temperature for 24 hours.
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Remove the solvent in vacuo. The crude product is often obtained as a salt (e.g., hydroiodide).
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For purification, dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution. The free base can then be extracted, dried over anhydrous sodium sulfate, and concentrated. Further purification can be achieved by vacuum distillation or crystallization of a suitable salt.
Caption: Relationship between synthesis, purification, and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.
Expected Data: The following spectral data are predicted based on analogous structures reported in the literature.
[7]| Technique | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment | | :------------ | :---------------------------------- | :--------------- | :------------- | | ¹H NMR | ~3.4 - 3.6 | Septet | 2H, -CH (CH₃)₂ | | | ~1.1 - 1.2 | Doublet | 12H, -CH(CH₃ )₂ | | | Variable (broad) | Singlet | 3H, -NH - and -NH₂ | | ¹³C NMR | ~154 - 156 | - | Guanidinyl C =N | | | ~46 - 48 | - | Isopropyl C H | | | ~24 - 25 | - | Isopropyl C H₃ |
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. 2[8][9]. Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra after tuning and shimming the probe. The broad N-H signals may be confirmed by a D₂O exchange experiment.
Mass Spectrometry (MS)
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar and basic molecules like guanidines. It provides the accurate molecular weight of the compound, typically as the protonated molecular ion [M+H]⁺.
Expected Data:
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₇N₃ | [10] |
| Monoisotopic Mass | 143.1422 Da | [10] |
| Expected Ion [M+H]⁺ | m/z 144.1495 | [10] |
| Expected Ion [M+Na]⁺ | m/z 166.1315 | [10] |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile. 2[8]. Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography system (LC-MS). 3[11]. Data Acquisition: Introduce the sample into the ion source via direct infusion or LC. Acquire the mass spectrum in positive ion mode over a mass range sufficient to observe the expected ions.
[8]---
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.
Expected Data:
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3400 - 3100 (broad) | N-H Stretch | Amine and imine N-H bonds |
| 2970 - 2870 | C-H Stretch (sp³) | Isopropyl C-H bonds |
| ~1650 - 1600 | C=N Stretch | Guanidinyl carbon-nitrogen double bond |
| ~1580 | N-H Bend | Amine scissoring vibration |
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer. 3[8]. Data Acquisition: Record a background spectrum and then the sample spectrum, typically over the range of 4000-400 cm⁻¹.
This guide has detailed robust and reliable methodologies for the synthesis of N,N'-bis(1-methylethyl)guanidine, grounded in established chemical principles. The outlined synthetic routes, via either a thiourea or carbodiimide intermediate, offer flexibility for various laboratory settings. Furthermore, the comprehensive characterization workflow, integrating NMR, MS, and IR spectroscopy, establishes a self-validating system to ensure the unequivocal identification and high purity of the final product. The data and protocols presented herein provide researchers with the necessary tools to confidently synthesize and utilize this valuable chemical entity in their scientific endeavors.
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